

# D-Psicose: A Technical Guide to the C-3 Epimer of D-Fructose

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**D-Psicose** (also known as D-Allulose) is a rare monosaccharide and a C-3 epimer of D-fructose.[1][2][3] This naturally occurring ketohexose is found in small quantities in various foods like wheat, figs, and raisins.[2] Its significance in the scientific and pharmaceutical communities stems from its unique physiological properties: it is a low-calorie sweetener with approximately 70% of the sweetness of sucrose but with virtually zero calories.[4][5] Extensive research has demonstrated its potential health benefits, including anti-hyperglycemic, anti-hyperlipidemic, and anti-obesity effects, making it a promising candidate for managing metabolic disorders such as type 2 diabetes.[5][6][7] This technical guide provides an in-depth overview of the core aspects of **D-Psicose**, including its biochemical properties, metabolic fate, mechanisms of action, and relevant experimental data.

### **Biochemical Profile and Production**

**D-Psicose** is a ketohexose with the same chemical formula as fructose (C6H12O6) but differs in the stereochemistry at the third carbon position.[3][8][9] This structural difference is the basis for its distinct metabolic and physiological properties.

Enzymatic Production: The large-scale production of **D-Psicose** has been made possible through enzymatic epimerization of D-fructose.[8][10] The key enzymes involved are D-tagatose 3-epimerase (DTEase) and **D-psicose** 3-epimerase (DPEase), which belong to the D-



ketose 3-epimerase (DKEase) family.[3][8][10] These enzymes catalyze the reversible conversion of D-fructose to **D-Psicose**.[10]



Click to download full resolution via product page

Figure 1: Enzymatic production of **D-Psicose** from D-fructose.

### **Metabolism and Pharmacokinetics**

Unlike its epimer D-fructose, **D-Psicose** is poorly metabolized in the human body.[8][10] Approximately 70% of ingested **D-Psicose** is absorbed in the small intestine and subsequently excreted in the urine without being utilized for energy.[11] The remaining 30% reaches the large intestine, where it is partially fermented by the gut microbiota.[11][12]

### **Absorption, Distribution, and Excretion**

Studies in rats have shown that orally administered **D-Psicose** is well-absorbed and rapidly eliminated.[13] Peak blood concentrations are observed within an hour of ingestion, followed by a swift decline.[13] The absorbed **D-Psicose** is distributed to various organs, with the highest concentrations found in the liver and kidneys, before being excreted primarily through urine.[13]





Click to download full resolution via product page

Figure 2: Metabolic fate of orally ingested **D-Psicose**.

## **Mechanism of Action: Anti-Hyperglycemic Effects**

**D-Psicose** exerts its anti-hyperglycemic effects through multiple mechanisms, primarily by modulating carbohydrate digestion and glucose metabolism.

### Inhibition of Intestinal α-Glucosidases



In vitro and in vivo studies have demonstrated that **D-Psicose** potently inhibits intestinal  $\alpha$ -glucosidase enzymes, specifically sucrase and maltase.[1] This inhibition slows down the digestion of sucrose and maltose into absorbable monosaccharides, thereby blunting the postprandial rise in blood glucose levels.[1]

### **Enhancement of Hepatic Glucokinase Activity**

**D-Psicose** has been shown to promote the translocation of glucokinase from the nucleus to the cytoplasm in hepatocytes.[6][14] This translocation enhances glucokinase activity, leading to increased phosphorylation of glucose to glucose-6-phosphate, which in turn promotes glycogen synthesis and hepatic glucose uptake.[6][14]



Click to download full resolution via product page

Figure 3: Key mechanisms of **D-Psicose**'s anti-hyperglycemic action.



# **Quantitative Data from Preclinical and Clinical Studies**

The following tables summarize key quantitative findings from various studies investigating the effects of **D-Psicose**.

Table 1: Effects of D-Psicose on Postprandial Blood

Glucose in Rats

| Treatment<br>Group      | Dose     | Carbohydra<br>te Load | Peak<br>Plasma<br>Glucose<br>(mg/dL) | %<br>Reduction<br>vs. Control | Reference |
|-------------------------|----------|-----------------------|--------------------------------------|-------------------------------|-----------|
| Sucrose<br>(Control)    | -        | 2 g/kg                | ~160                                 | -                             | [1]       |
| Sucrose + D-<br>Psicose | 0.2 g/kg | 2 g/kg                | ~120                                 | ~25%                          | [1]       |
| Maltose<br>(Control)    | -        | 2 g/kg                | ~175                                 | -                             | [1]       |
| Maltose + D-<br>Psicose | 0.2 g/kg | 2 g/kg                | ~130                                 | ~26%                          | [1]       |

Table 2: Long-Term Effects of D-Psicose on Body Weight

and Adipose Tissue in Rats

| Diet Group           | Duration  | Final Body<br>Weight (g) | Intra-<br>abdominal<br>Adipose<br>Tissue Weight<br>(g) | Reference |
|----------------------|-----------|--------------------------|--------------------------------------------------------|-----------|
| Sucrose<br>(Control) | 18 months | ~700                     | ~45                                                    | [15]      |
| D-Psicose (3%)       | 18 months | ~650                     | ~35                                                    | [15]      |



Table 3: Effects of D-Psicose on Glucose and Insulin

Levels in Type 2 Diabetic Rats (OLETF)

| Treatment<br>Group      | Duration | Blood Glucose<br>(mg/dL) | Serum Insulin<br>(ng/mL) | Reference |
|-------------------------|----------|--------------------------|--------------------------|-----------|
| Control (OLETF)         | 13 weeks | ~250                     | ~8.5                     | [6]       |
| D-Psicose (5% in water) | 13 weeks | ~180                     | ~5.0                     | [6]       |

# **Experimental Protocols**In Vivo Study: Oral Carbohydrate Tolerance Test in Rats

- Animals: Male Wistar rats.
- Acclimation: Standard laboratory conditions for at least one week.
- Fasting: Overnight fasting prior to the experiment.
- Treatment Groups:
  - Control Group: Administered a solution of sucrose (2 g/kg body weight) or maltose (2 g/kg body weight).
  - D-Psicose Group: Administered a solution of sucrose or maltose along with D-Psicose
    (0.2 g/kg body weight).
- Blood Sampling: Blood samples were collected from the tail vein at 0, 30, 60, 90, and 120 minutes post-administration.
- Analysis: Plasma glucose concentrations were determined using a glucose oxidase method.
- Statistical Analysis: Data were analyzed using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine significant differences between groups.





Click to download full resolution via product page

Figure 4: Workflow for the oral carbohydrate tolerance test.



### **Long-Term Toxicity and Efficacy Study in Rats**

- Animals: Male Wistar rats (3 weeks old).
- Dietary Groups:
  - Control Group: Fed a standard diet containing 3% sucrose.
  - D-Psicose Group: Fed a standard diet containing 3% D-Psicose.
- Duration: 12 to 18 months.
- Parameters Measured:
  - Body weight and food intake (weekly).
  - Intra-abdominal adipose tissue weight (at sacrifice).
  - Blood chemistry and hematology (at sacrifice).
  - Gross pathology and histopathology of major organs.
- Statistical Analysis: Comparison between the two groups using t-tests or other appropriate statistical methods.

## **Safety and Regulatory Status**

**D-Psicose** has been found to have low toxicity, with an LD50 value of 16 g/kg in rats.[15] Long-term studies in rats have not shown any adverse effects at dietary doses of 3%.[15] The United States Food and Drug Administration (FDA) has granted **D-Psicose** the status of Generally Recognized as Safe (GRAS).[8]

### **Conclusion and Future Directions**

**D-Psicose**, the C-3 epimer of D-fructose, presents a compelling profile for researchers, scientists, and drug development professionals. Its unique metabolic fate and mechanisms of action, particularly in modulating glucose metabolism, underscore its potential as a functional food ingredient and a therapeutic agent for metabolic diseases. The existing body of evidence



from preclinical and clinical studies provides a strong foundation for its application. Future research should focus on elucidating the long-term effects of **D-Psicose** in diverse human populations, exploring its impact on the gut microbiome in more detail, and investigating its potential synergistic effects with other therapeutic agents for the management of type 2 diabetes and obesity. The continued development of cost-effective, large-scale production methods will also be crucial for its widespread adoption.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. d-Psicose Inhibits Intestinal α-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats PMC [pmc.ncbi.nlm.nih.gov]
- 2. Psicose Wikipedia [en.wikipedia.org]
- 3. scirp.org [scirp.org]
- 4. D-psicose is a rare sugar that provides no energy to growing rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rare sugar D-psicose improves insulin sensitivity and glucose tolerance in type 2 diabetes Otsuka Long-Evans Tokushima Fatty (OLETF) rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rare sugar d-psicose prevents progression and development of diabetes in T2DM model Otsuka Long-Evans Tokushima Fatty rats PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review: Manufacturing, and Properties of the D-Fructose Epimer D-Allulose (D-Psicose)
  [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Metabolic effects of D-psicose in rats: studies on faecal and urinary excretion and caecal fermentation PubMed [pubmed.ncbi.nlm.nih.gov]



- 13. Intestinal absorption, organ distribution, and urinary excretion of the rare sugar D-psicose
  PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Study on Long-Term Toxicity of D-Psicose in Rats PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [D-Psicose: A Technical Guide to the C-3 Epimer of D-Fructose]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8758972#d-psicose-c-3-epimer-of-d-fructose-explained]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com